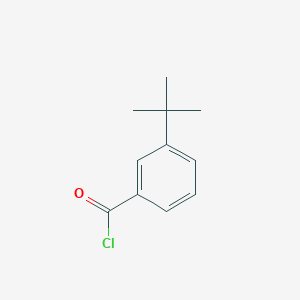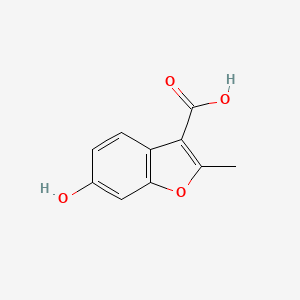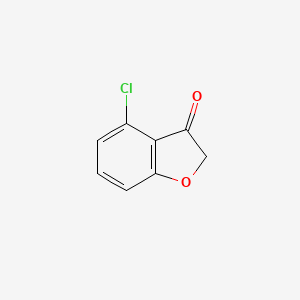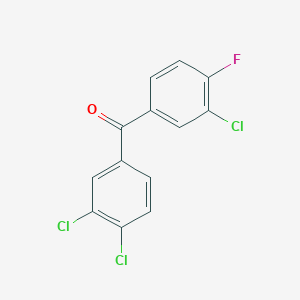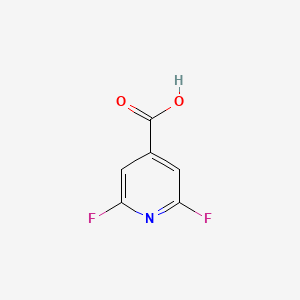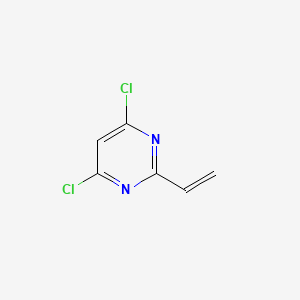
3-Bromo-1-pyridin-4-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-pyridin-4-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.084 g/mol . It is categorized under halides and is primarily used for research purposes . This compound features a pyrrolidin-2-one core with a bromine atom at the 3-position and a pyridin-4-yl group at the 1-position, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one typically involves the bromination of pyrrolidin-2-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromination at the 3-position of the pyrrolidin-2-one ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolidin-2-one ring can be oxidized to form corresponding lactams or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of reduced pyrrolidin-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing various heterocyclic compounds .
Biology and Medicine: The compound is explored for its potential biological activities, including its use in the development of pharmaceuticals. Its structural features make it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- 3-Iodo-1-pyridin-4-ylpyrrolidin-2-one
- 3-Chloro-1-pyridin-4-ylpyrrolidin-2-one
- 3-Fluoro-1-pyridin-4-ylpyrrolidin-2-one
Comparison: 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and addition reactions compared to its chloro and fluoro counterparts .
Propiedades
IUPAC Name |
3-bromo-1-pyridin-4-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-3-6-12(9(8)13)7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYADPORETVRBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






